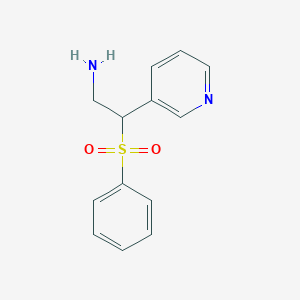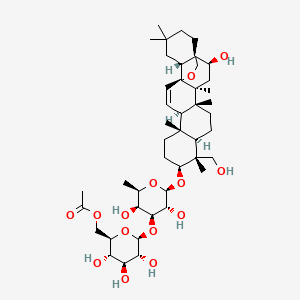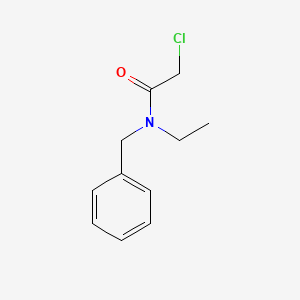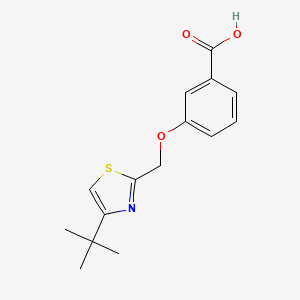
2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine is an organic compound that features both a benzenesulfonyl group and a pyridinyl group attached to an ethanamine backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine typically involves the following steps:
Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzene with chlorosulfonic acid.
Nucleophilic substitution: The benzenesulfonyl chloride can then react with 2-(pyridin-3-yl)ethan-1-amine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or sulfides.
Scientific Research Applications
2-(Benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigation of its potential as a pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The sulfonyl and pyridinyl groups might play a role in binding to the target site, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzenesulfonyl)-2-(pyridin-2-yl)ethan-1-amine
- 2-(Benzenesulfonyl)-2-(pyridin-4-yl)ethan-1-amine
- 2-(Benzenesulfonyl)-2-(quinolin-3-yl)ethan-1-amine
Uniqueness
The unique combination of the benzenesulfonyl and pyridin-3-yl groups in 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine may confer distinct chemical and biological properties compared to its analogs. This could result in differences in reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-(benzenesulfonyl)-2-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-9-13(11-5-4-8-15-10-11)18(16,17)12-6-2-1-3-7-12/h1-8,10,13H,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXANUXCMGIIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846688.png)
![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2846690.png)



![6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846695.png)

![2-chloro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}acetamide](/img/structure/B2846697.png)





![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2846709.png)
